The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide can be achieved through a multi-step process involving the nitration and halogenation of N-phenylbenzenesulfonamide.
This method not only allows for efficient synthesis but also demonstrates good functional group compatibility, making it suitable for further derivatization if necessary .
The molecular structure of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide features a sulfonamide group attached to a substituted aromatic ring system.
The arrangement of these groups contributes to its chemical reactivity and biological activity. The presence of electron-withdrawing groups such as the nitro and chloro groups enhances the acidity of the sulfonamide nitrogen, which is critical for its interaction with biological targets.
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide participates in various chemical reactions typical for sulfonamides:
These reactions are significant in medicinal chemistry for developing new therapeutic agents .
The mechanism of action for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide primarily involves its role as an inhibitor of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial in bacterial folate synthesis pathways.
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide has several important applications:
N-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide represents the systematic IUPAC name for this sulfonamide derivative, reflecting its precise atomic connectivity. The molecular formula is C₁₃H₁₁ClN₂O₄S, with a molecular weight of 326.76 g/mol [4]. Its SMILES notation (O=S(C1=CC=CC=C1)(NC2=CC(Cl)=C([N+]([O-])=O)C=C2C)=O) encodes the core benzenesulfonamide group linked to a 5-chloro-2-methyl-4-nitroaniline moiety via a sulfonamide (S-N) bond. The CAS registry number 118233-09-3 provides a unique identifier for chemical databases and procurement [4]. The MDL number MFCD00085402 further supports tracking in chemical inventory systems.
Table 1: Molecular Identification Data
| Property | Value |
|---|---|
| IUPAC Name | N-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide |
| Molecular Formula | C₁₃H₁₁ClN₂O₄S |
| Molecular Weight | 326.76 g/mol |
| CAS Registry Number | 118233-09-3 |
| SMILES | O=S(C1=CC=CC=C1)(NC2=CC(Cl)=C(N+=O)C=C2C)=O |
While X-ray crystallographic data for this specific compound is absent in the provided sources, insights can be inferred from analogous sulfonamides. Sulfonamide bonds (S-N) typically exhibit distorted tetrahedral geometry around the sulfur atom, with bond angles ranging from 105° (N-S-O) to 120° (O-S-O) [5]. The S-N bond length in related structures is approximately 1.624 Å, shorter than the standard N-S bond (1.771 Å) due to electron withdrawal by sulfonyl oxygen atoms [5]. The ortho-methyl group in the aniline ring likely induces steric hindrance, forcing the aryl ring out of coplanarity with the sulfonamide group. This torsion (observed as dihedral angles of 37.5°–167.2° in analogs) may influence crystal packing via intermolecular interactions like N-H⋯O hydrogen bonds or van der Waals contacts [5].
The electronic properties are dominated by three substituents on the aniline ring:
Table 2: Electronic Effects of Key Substituents
| Substituent | Position Relative to Sulfonamide | Electronic Effect | Biological Impact |
|---|---|---|---|
| Nitro (-NO₂) | para | Strong electron-withdrawing | ↑ N-H acidity → Enhanced H-bonding capacity |
| Chloro (-Cl) | meta | Moderate electron-withdrawing | ↑ S-N bond polarization; Halogen bonding |
| Methyl (-CH₃) | ortho | Weak electron-donating + steric | Conformational rigidity; Membrane permeability |
Quantum calculations (e.g., DFT at B3LYP/6-311++G(d,p)) on similar sulfonamides reveal localized LUMOs near nitro groups and HOMOs over aromatic rings, supporting charge-transfer interactions [5] [8]. The combined electron-withdrawal by Cl and NO₂ creates a synergistic effect, significantly lowering the pKa of the sulfonamide N-H compared to unsubstituted analogs [7].
Key structural differences between N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide and hydroxy-substituted analogs profoundly influence physicochemical and biological properties:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1